ethyl 2-[(3Z)-thiolan-3-ylidene]acetate
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Overview
Description
Ethyl 2-(thiolan-3-ylidene)acetate is an organic compound with the molecular formula C8H12O2S. It is a derivative of thiolane, a five-membered sulfur-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(thiolan-3-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with thiolane-3-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for Ethyl 2-(thiolan-3-ylidene)acetate are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(thiolan-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiolane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiolane moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane and ester derivatives.
Scientific Research Applications
Ethyl 2-(thiolan-3-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which Ethyl 2-(thiolan-3-ylidene)acetate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(thiolan-3-ylidene)acetate
- Ethyl 2-(1,3-dithiolan-2-ylidene)acetate
- Methyl 2-cyano-2-(1,3-dithiolan-2-ylidene)acetate
Properties
Molecular Formula |
C8H12O2S |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
ethyl (2Z)-2-(thiolan-3-ylidene)acetate |
InChI |
InChI=1S/C8H12O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h5H,2-4,6H2,1H3/b7-5- |
InChI Key |
BOJAVRUWSSQQKS-ALCCZGGFSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCSC1 |
Canonical SMILES |
CCOC(=O)C=C1CCSC1 |
Origin of Product |
United States |
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